3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and an amide linkage
Preparation Methods
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole derivative, followed by the introduction of the acetyl group. The thiadiazole ring is then synthesized and coupled with the indole derivative through an amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups using electrophilic substitution reactions.
Amidation: The amide bond can be formed or broken under specific conditions, allowing for modifications of the compound.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiadiazole-containing molecules. Compared to these compounds, 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22N4O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C19H22N4O2S/c1-12(2)10-18-21-22-19(26-18)20-17(25)8-9-23-11-15(13(3)24)14-6-4-5-7-16(14)23/h4-7,11-12H,8-10H2,1-3H3,(H,20,22,25) |
InChI Key |
OTSFDWLRQKYKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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